Allo-aca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

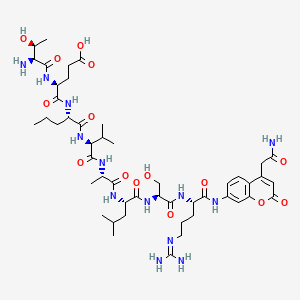

2D Structure

Properties

Molecular Formula |

C48H75N13O15 |

|---|---|

Molecular Weight |

1074.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H75N13O15/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53)/t24-,25-,29-,30-,31-,32-,33-,38-,39-/m0/s1 |

InChI Key |

HBIZXCPYXWQUEB-PPHQEZGGSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N |

Canonical SMILES |

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Allo-aca Peptide

This guide provides a comprehensive overview of the chemical structure, biological activity, and associated methodologies for the Allo-aca peptide, a potent and specific leptin receptor antagonist. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology, metabolism, and angiogenesis.

Chemical Structure and Properties

This compound is a peptidomimetic, a synthetic peptide designed to mimic the biological activity of a natural peptide. Its structure is based on the C-terminal binding site III of leptin.

The primary amino acid sequence of this compound is H-allo-Thr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 .[1][2] It incorporates non-natural amino acids, including allo-Threonine (allo-Thr), Norvaline (Nva), and 6-aminocaproic acid (Aca), which contribute to its stability and enhanced biological activity.

| Property | Value | Source |

| Molecular Formula | C48H75N13O15 | MedChemExpress |

| Molecular Weight | 1074.19 g/mol | [3] |

| Sequence | {H-allo}-Thr-Glu-{Nva}-Val-Ala-Leu-Ser-Arg-{Aca}-NH2 | [4] |

| Shortened Sequence | {H-allo}-TE-{Nva}-VALSR-{Aca}-NH2 | [4] |

| Appearance | Solid | Aladdin Scientific |

Biological Activity and Quantitative Data

This compound functions as a competitive antagonist of the leptin receptor (ObR).[5] By blocking the binding of leptin, it inhibits downstream signaling pathways that are involved in cell proliferation, migration, and angiogenesis. This makes this compound a valuable tool for studying leptin-mediated biological processes and a potential therapeutic agent for conditions associated with excessive leptin signaling, such as certain types of cancer.

| Parameter | Cell Line | Value | Source |

| IC50 (Leptin-induced proliferation) | MCF-7 | 200 pM | [3][6] |

| Inhibition Concentration (Leptin-induced proliferation) | MDA-MB-231 | 50 pM | [3][6] |

| Inhibition of VEGF-dependent leptin mRNA expression | MDA-MB-231 & MCF-7 | 250 nmol/L | [3][6] |

| Binding Affinity (ka) to human leptin receptor | - | 5 x 10(5) M(-1) s(-1) | |

| Dissociation Constant (kdiss) from human leptin receptor | - | 1.5 x 10(-4) s(-1) | |

| Cmax in mouse plasma (2 mg/kg s.c.) | - | 8.9 µg/mL at 5 min | |

| Half-life in human serum | - | < 30 min | |

| Half-life in bovine vitreous fluid | - | > 2 h | |

| Half-life in human tears | - | 10 h |

Experimental Protocols

3.1. Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using solid-phase methods, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide.

-

Amino Acid Coupling:

-

The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

The first Fmoc-protected amino acid (Aca) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then coupled to the deprotected resin.

-

The resin is washed to remove excess reagents.

-

The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, allo-Thr).

-

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.

3.2. High-Performance Liquid Chromatography (HPLC) Purification

The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and the specific column used.

-

Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is assessed by analytical HPLC.

3.3. Mass Spectrometry Analysis

The identity and purity of the final peptide are confirmed using mass spectrometry.

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are typically used.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Analysis: The mass spectrometer is calibrated, and the sample is introduced. The resulting mass spectrum will show a peak corresponding to the calculated molecular weight of the this compound peptide (1074.19 Da).

Signaling Pathways and Logical Relationships

This compound exerts its biological effects by inhibiting the signaling cascades initiated by leptin binding to its receptor. The primary pathways affected are the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[7]

Inhibition of Leptin-Induced Signaling by this compound

This diagram illustrates how this compound competitively inhibits the binding of leptin to its receptor, thereby blocking the activation of key downstream signaling pathways (JAK/STAT, PI3K/AKT, and MAPK/ERK) that promote cellular processes such as proliferation, angiogenesis, and migration.

References

- 1. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-Based Identification of MHC-Associated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. An Overview of Computational and Experimental Methods for Designing Novel Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

The Discovery of Allo-aca: A Potent Leptin Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of Allo-aca, a peptidomimetic that has emerged as a potent and specific antagonist of the leptin receptor (ObR). This document provides a comprehensive overview of its binding kinetics, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of leptin signaling and the development of novel therapeutics targeting metabolic and oncologic diseases.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound and its peripherally acting analog, d-Ser, providing a clear comparison of their biochemical and cellular activities.

Table 1: Binding Kinetics of this compound to the Human Leptin Receptor

| Parameter | Value | Method | Reference |

| Association Rate (ka) | 5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate (kdiss) | 1.5 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Constant (Kd) | 0.3 nM | Surface Plasmon Resonance (SPR) | [2] |

| Complex Half-life | ~2 hours (111 minutes) | Surface Plasmon Resonance (SPR) | [2] |

Table 2: In Vitro Efficacy of this compound and d-Ser

| Compound | Cell Line | Assay | Metric | Value | Reference |

| This compound | MDA-MB-231 | Cell Proliferation | Inhibition Concentration | 50 pM | [3] |

| This compound | MCF-7 | Cell Proliferation | IC₅₀ | 200 pM | [3] |

| This compound | K-562 (CML) | Cell Proliferation | IC₅₀ | ~500 pM | [4] |

| This compound (biotinylated) | MCF-7 | Cell Proliferation | IC₅₀ | ~200-fold higher than this compound | [1] |

| d-Ser | Breast and Colorectal Cancer Cells | Cell Proliferation | Inhibition Concentration | 1 nM | [5] |

Table 3: In Vivo Administration and Efficacy of this compound

| Animal Model | Dosing | Outcome | Reference |

| MDA-MB-231 Orthotopic Mouse Xenograft | 0.1 and 1 mg/kg/day (subcutaneous) | Extended average survival time to 24 and 28.1 days, respectively (from 15.4 days in controls) | [3] |

| New Zealand Obese (NZO) Mice | 0.2 mg/kg (subcutaneous, twice daily) | Significantly reduced mean arterial pressure |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This protocol was utilized to determine the association and dissociation rates of this compound to the leptin receptor.[2][4]

-

Instrument: Reichert SR7500DC

-

Sensor Chip: NeutrAvidin-coated sensor chips.

-

Ligand Immobilization: Biotinylated this compound was immobilized on the sensor chip. The right flow channel was used as a reference.

-

Analyte: Leptin binding domain (LBD) of the human leptin receptor.

-

Running and Dilution Buffer: TBST (50 mM Tris, 150 mM NaCl, 0.002% Tween20, pH 7.4).

-

Procedure:

-

Immobilize biotinylated this compound onto the NeutrAvidin sensor chip.

-

Flow the running buffer over the chip to establish a stable baseline.

-

Inject the leptin receptor LBD at various concentrations over the chip surface at a flow rate of 25 µL/min at 25°C.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor chip surface if necessary.

-

-

Data Analysis: The acquired SPR traces were analyzed using Scrubber 2.0 and ClampXP software to calculate the kinetic rate constants (ka and kdiss).[4]

Cell Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on leptin-induced cell growth.[3]

-

Cell Lines: MDA-MB-231, MCF-7, or other leptin receptor-positive cell lines.

-

Reagents:

-

Recombinant human leptin

-

This compound or d-Ser

-

Cell culture medium and supplements

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Starve the cells in a serum-free or low-serum medium for 24 hours.

-

Treat the cells with varying concentrations of this compound or d-Ser for a predetermined time (e.g., 1-2 hours) prior to leptin stimulation.

-

Stimulate the cells with a predetermined concentration of leptin (e.g., 50-100 ng/mL). A control group with no leptin and a group with leptin only should be included.

-

Incubate for a period of 24-72 hours.

-

Add the cell proliferation reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the leptin-only control. Determine the IC₅₀ value for the antagonist.

Western Blotting for Signaling Pathway Inhibition

This method is used to assess the ability of this compound to block leptin-induced phosphorylation of key downstream signaling proteins.[5]

-

Cell Lines: Leptin receptor-positive cells.

-

Reagents:

-

Recombinant human leptin

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated and total STAT3, ERK1/2, and AKT.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Pre-treat cells with this compound at the desired concentration for 1-2 hours.

-

Stimulate with leptin for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the leptin-stimulated control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Allo-aca binding affinity to the leptin receptor

An in-depth technical guide on the binding affinity of Allo-aca to the leptin receptor, designed for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and specific synthetic peptide antagonist of the leptin receptor (ObR). It effectively blocks leptin-induced signaling and has demonstrated significant anti-proliferative and anti-angiogenic effects in various preclinical models. This technical guide provides a comprehensive overview of the binding affinity of this compound to the human leptin receptor, detailing quantitative binding kinetics, in vitro inhibitory concentrations, and the experimental methodologies employed for their determination. Furthermore, this document includes detailed visualizations of key signaling pathways modulated by this compound and a schematic of the experimental workflow for assessing its binding affinity.

Quantitative Binding Affinity and Inhibitory Activity

The interaction between this compound and the leptin receptor has been quantitatively characterized through biochemical and cell-based assays. The data highlights a high-affinity interaction and potent biological activity in the picomolar range.

Table 1: Quantitative Data for this compound Binding and Inhibition

| Parameter | Value | Units | Assay System | Reference(s) |

| Binding Affinity (Surface Plasmon Resonance) | ||||

| Association Rate (k_a) | 5 x 10⁵ | M⁻¹s⁻¹ | Biotin-labeled this compound on a NeutrAvidin chip with human leptin receptor binding domain. | [1][2] |

| Dissociation Rate (k_diss) | 1.5 x 10⁻⁴ | s⁻¹ | Biotin-labeled this compound on a NeutrAvidin chip with human leptin receptor binding domain. | [1][2] |

| Dissociation Constant (K_d) | 0.3 | nM | Calculated from k_diss / k_a. | |

| Inhibitory Concentration (Cell-Based Assays) | ||||

| IC₅₀ | 200 | pM | Inhibition of leptin-induced proliferation of MCF-7 breast cancer cells. | [3][4] |

| IC₅₀ | 50 | pM | Inhibition of leptin-induced proliferation of MDA-MB-231 breast cancer cells. | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The binding kinetics of this compound to the leptin receptor were determined using this method.

-

Instrumentation: A Biacore instrument (or equivalent) is typically used.

-

Sensor Chip: A NeutrAvidin-coated sensor chip is used for the immobilization of the biotinylated ligand.

-

Ligand Preparation and Immobilization:

-

A C-terminal biotin-labeled this compound peptide is synthesized and purified.

-

The biotinylated this compound is diluted in an appropriate buffer (e.g., HBS-EP) and injected over the NeutrAvidin-coated sensor chip surface until the desired immobilization level is reached. A reference flow cell is left unmodified or immobilized with a control peptide to subtract non-specific binding.

-

-

Analyte Preparation: The extracellular binding domain of the human leptin receptor is expressed and purified. A series of dilutions of the receptor are prepared in the running buffer.

-

Binding Analysis:

-

The running buffer is flowed over the sensor chip to establish a stable baseline.

-

The different concentrations of the leptin receptor binding domain are injected over the ligand-immobilized and reference surfaces for a defined association time, followed by a dissociation phase with the running buffer.

-

After each cycle, the sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The resulting data is globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_a) and dissociation rate (k_diss). The equilibrium dissociation constant (K_d) is calculated as the ratio of k_diss/k_a.[1][2]

Cell Proliferation Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) of this compound on leptin-induced cell proliferation is a measure of its functional potency.

-

Cell Lines: Human breast cancer cell lines expressing the leptin receptor, such as MCF-7 and MDA-MB-231, are used.[3][4]

-

Cell Culture:

-

Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

For the assay, cells are seeded in 96-well plates and allowed to adhere.

-

-

Assay Procedure:

-

After adherence, the growth medium is replaced with a serum-free or low-serum medium for a period to starve the cells and minimize basal proliferation.

-

Cells are then treated with a range of concentrations of this compound in the presence of a fixed concentration of human leptin (e.g., 50 ng/mL) to stimulate proliferation. Control wells include cells with no treatment, cells with leptin only, and cells with this compound only.

-

The plates are incubated for a specified period (e.g., 48-72 hours).

-

-

Quantification of Proliferation: Cell proliferation is measured using a standard colorimetric or fluorometric assay, such as the MTT, XTT, or CyQUANT assay, according to the manufacturer's instructions.

-

Data Analysis: The absorbance or fluorescence values are converted to percentage inhibition relative to the leptin-stimulated control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Diagrams are provided to illustrate key processes and pathways related to the this compound and leptin receptor interaction.

Experimental Workflow for Surface Plasmon Resonance

Caption: Workflow for SPR analysis of this compound binding to the leptin receptor.

Leptin Receptor Signaling and Inhibition by this compound

Caption: this compound competitively antagonizes the leptin receptor, blocking downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]

- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Allo-aca: A Technical Guide for Researchers

An In-depth Overview of a Novel Leptin Receptor Antagonist for Oncological Research and Drug Development

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Allo-aca, a potent and specific peptide antagonist of the leptin receptor (ObR). Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, experimental validation, and key quantitative data associated with this compound and its peripherally restricted analog, d-Ser.

Introduction: Targeting the Leptin Pathway in Oncology

The hormone leptin, primarily known for its role in regulating energy balance, has been increasingly implicated in the progression of various cancers. By binding to its receptor, ObR, leptin can activate several intracellular signaling pathways that promote tumor growth, proliferation, and metastasis. This has established the leptin signaling pathway as a promising target for novel anti-cancer therapies. This compound was developed as a peptidomimetic to competitively inhibit the binding of leptin to ObR, thereby blocking its pro-neoplastic effects.[1]

A significant challenge in the initial development of this compound was its ability to cross the blood-brain barrier (BBB), leading to undesirable orexigenic (appetite-stimulating) effects.[1][2] This prompted the rational design of a second-generation analog, d-Ser, which incorporates a D-serine residue to restrict its activity to the periphery, thus mitigating the central nervous system-mediated side effects.[1][2]

Mechanism of Action: Inhibition of Key Signaling Cascades

This compound and its analog, d-Ser, exert their anti-tumor effects by antagonizing the leptin receptor, which in turn inhibits the activation of downstream signaling pathways critical for cancer cell survival and proliferation. The primary pathways affected are:

-

JAK/STAT3 Pathway: Upon leptin binding, ObR activates Janus kinase 2 (JAK2), which then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound blocks this initial activation step.

-

MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is another crucial pathway for cell growth that is activated by leptin.

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its activation is also inhibited by this compound.[1]

By concurrently inhibiting these three key signaling cascades, this compound and d-Ser effectively suppress the oncogenic signals mediated by leptin.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog, d-Ser, from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and d-Ser

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| This compound | MDA-MB-231 | Proliferation | 50 pM | [3] |

| This compound | MCF-7 | Proliferation | 200 pM | [3] |

| d-Ser | Breast and Colorectal Cancer Cells | Proliferation | 1 nM | [1][2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Cmax | 8.9 µg/mL | Mouse | [4][5] |

| Time to Cmax | 5 minutes | Mouse | [4][5] |

| Half-life (serum) | < 30 minutes | Human | [4] |

Table 3: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Dose | Treatment Duration | Outcome | Reference |

| 0.1 mg/kg/day (s.c.) | 28 days | Average survival extended from 15.4 to 24 days | [3] |

| 1 mg/kg/day (s.c.) | 28 days | Average survival extended from 15.4 to 28.1 days | [3] |

Table 4: Receptor Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| ka (association rate) | 5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance | [4] |

| kd (dissociation rate) | 1.5 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Solid-Phase Peptide Synthesis

This compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.

-

Resin: Wang resin is typically used as the solid support.

-

Amino Acids: Fmoc-protected amino acids are used.

-

Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation.

-

Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF (dimethylformamide).

-

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Proliferation Assay

The effect of this compound on leptin-induced cell proliferation is assessed using a standard MTT or cell counting assay.

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.

-

Treatment: Cells are treated with varying concentrations of this compound or d-Ser in the presence or absence of a stimulating concentration of leptin (e.g., 100 ng/mL).

-

Incubation: Plates are incubated for 48-72 hours.

-

Quantification: Cell viability is assessed using MTT reagent or by direct cell counting. The absorbance at 570 nm is measured for the MTT assay.

Western Blot Analysis of Signaling Pathways

The inhibition of leptin-induced signaling pathways is evaluated by Western blotting for the phosphorylated (activated) forms of key signaling proteins.

-

Cell Treatment: Cells are treated with this compound or d-Ser with or without leptin for a short period (e.g., 15-30 minutes) to observe acute signaling events.

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-STAT3, p-ERK1/2, p-AKT, and their total protein counterparts.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound is evaluated in an orthotopic breast cancer xenograft model.

-

Cell Implantation: Female immunodeficient mice (e.g., NOD/SCID or nude mice) are orthotopically injected with MDA-MB-231 human breast cancer cells into the mammary fat pad.[6][7]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered daily via subcutaneous injection at doses ranging from 0.1 to 1 mg/kg/day. The control group receives vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers. Body weight and general health of the mice are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Survival is monitored as a primary endpoint.

Mandatory Visualizations

Experimental Workflow for this compound Development

References

- 1. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Allo-aca on VEGF-Dependent Leptin mRNA Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Allo-aca, a leptin receptor antagonist, on vascular endothelial growth factor (VEGF)-dependent leptin mRNA expression. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and the underlying signaling pathways involved in this interaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of angiogenesis, metabolic disorders, and drug development.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the interplay between VEGF, leptin, and the inhibitory action of this compound in ocular endothelial cell models.

Table 1: Effect of VEGF and this compound on Leptin mRNA Expression

| Cell Line | Treatment | Concentration | Duration | Fold Change in Leptin mRNA Expression |

| RF/6A (Retinal Endothelial) | VEGF | 100 ng/mL | 24 h | ~1.7-fold increase |

| BCE (Corneal Endothelial) | VEGF | 100 ng/mL | 24 h | ~1.3-fold increase |

| RF/6A | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | Reduced below baseline |

| BCE | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | Reduced below baseline |

Table 2: Effect of VEGF and this compound on Leptin Protein Expression and Cell Proliferation

| Cell Line | Treatment | Concentration | Duration | Change in Leptin-Positive Cells | Change in Cell Growth |

| RF/6A | VEGF | 100 ng/mL | 24 h | +56% | +33% |

| BCE | VEGF | 100 ng/mL | 24 h | +28% | +20% |

| RF/6A | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | -75 ± 4% reduction | Reduced to or below baseline |

| BCE | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | -80 ± 5% reduction | Reduced to or below baseline |

Table 3: Effect of this compound on VEGF-Induced Cell Migration in RF/6A Cells

| Migration Type | Treatment | Concentration | Change in Migration |

| Chemotaxis | VEGF | 100 ng/mL | ~40% increase |

| Chemokinesis | VEGF | 100 ng/mL | ~40% increase |

| Chemotaxis | VEGF + this compound | 100 ng/mL + 100-250 nmol/L | Significant reduction |

| Chemokinesis | VEGF + this compound | 100 ng/mL + 100-250 nmol/L | Significant reduction |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Retinal (RF/6A) and corneal (BCE) endothelial cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells were synchronized in serum-free media (SFM) before stimulation.[1] Treatments included Vascular Endothelial Growth Factor (VEGF) at a concentration of 100 ng/mL for 24 hours to induce leptin expression.[1][2] The leptin receptor (ObR) antagonist, this compound, was used at concentrations of 100 or 250 nmol/L in conjunction with VEGF to assess its inhibitory effects.[1][2]

Quantitative Real-Time PCR (qRT-PCR) for Leptin mRNA Expression

Total RNA was extracted from treated and control cells using standard protocols. First-strand cDNA was synthesized from the RNA templates. qRT-PCR was then performed using primers specific for leptin and a housekeeping gene for normalization. The relative expression of leptin mRNA was calculated using the comparative Ct method.

Immunofluorescence for Leptin Protein Expression

Cells were grown on coverslips and subjected to the treatments as described. After treatment, cells were fixed, permeabilized, and incubated with a primary antibody specific for leptin. A fluorescently labeled secondary antibody was then used for detection. Cell nuclei were counterstained with DAPI.[1] The percentage of leptin-positive cells was determined by analyzing the immunofluorescence images.[1]

Cell Proliferation Assay

Cell proliferation was measured using a standard colorimetric assay, such as the MTT or WST-1 assay. Cells were seeded in 96-well plates and treated with VEGF in the presence or absence of this compound. After the incubation period, the assay reagent was added, and the absorbance was measured to determine the relative number of viable cells.

Chemotaxis and Chemokinesis Assays

Cell migration was assessed using a modified Boyden chamber assay. For chemotaxis, a chemoattractant (VEGF) was placed in the lower chamber, and cells were seeded in the upper chamber. For chemokinesis, VEGF was present in both the upper and lower chambers. After incubation, non-migrated cells were removed, and the migrated cells on the underside of the membrane were stained and counted.

Western Blotting for Signaling Pathway Analysis

To investigate the intracellular signaling pathways, RF/6A cells were stimulated with VEGF (100 ng/mL) with or without this compound (250 nmol/L) for both acute (15 minutes) and long-term (24 hours) durations.[1][3] Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of key signaling proteins such as Akt and ERK1/2.[1][2][4] Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and the logical flow of the experimental design.

VEGF-Induced Leptin Signaling and this compound Inhibition.

The diagram above illustrates that VEGF, by binding to its receptor (VEGFR), upregulates the expression of leptin mRNA and subsequently leptin protein.[1][2] Leptin then activates its receptor (ObR), initiating downstream signaling pathways involving Akt and ERK1/2, which promote cell proliferation and migration.[1][2][4] this compound acts as an antagonist, blocking the leptin receptor and thereby inhibiting these VEGF-mediated effects.[1]

Experimental Workflow for Investigating this compound's Effects.

This workflow diagram outlines the key steps in the experimental process. It begins with the preparation of ocular endothelial cells, followed by their treatment with control, VEGF, or a combination of VEGF and this compound. Finally, various analytical techniques are employed to measure the effects on leptin expression, cell behavior, and intracellular signaling.

References

- 1. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Peptidomimetic Nature of Allo-aca: A Technical Guide for Researchers

An In-depth Analysis of a Potent Leptin Receptor Antagonist

Abstract

Allo-aca, a novel peptidomimetic, has emerged as a potent and specific antagonist of the leptin receptor (ObR). This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound's characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, oncology, and related fields where the leptin signaling pathway plays a crucial role. This document summarizes key quantitative data, details experimental protocols for its synthesis and evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound: A Peptidomimetic Approach to Leptin Receptor Antagonism

This compound is a synthetic peptide analog designed to mimic the binding of leptin to its receptor, thereby competitively inhibiting its downstream signaling. Structurally, it is a nine-residue peptide with the sequence H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2. The inclusion of non-natural amino acids, such as alloisoleucine (alloThr), norvaline (Nva), and 6-aminocaproic acid (Aca), confers its peptidomimetic properties, enhancing its stability and biological activity compared to native peptide sequences.

As a leptin receptor antagonist, this compound has demonstrated significant potential in various preclinical models. Leptin, a hormone primarily produced by adipose tissue, is a key regulator of energy homeostasis. However, it is also implicated in the pathophysiology of several diseases, including obesity, metabolic syndrome, and various cancers. By blocking the leptin receptor, this compound effectively inhibits the diverse signaling cascades initiated by leptin, making it a valuable tool for both basic research and as a potential therapeutic agent. This guide will delve into the technical details of this compound's synthesis, its in vitro and in vivo efficacy, and the molecular mechanisms underlying its antagonistic activity.

Quantitative Data Summary

The biological activity and binding characteristics of this compound have been quantified in several key studies. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| MDA-MB-231 (human breast cancer) | Proliferation Assay | Inhibition of leptin-induced proliferation | 50 pM | [1] |

| MCF-7 (human breast cancer) | Proliferation Assay | IC50 for inhibition of leptin-induced proliferation | 200 pM | [1] |

| Chronic Myeloid Leukemia cells | Proliferation Assay | Picomolar anti-proliferation activity | - | [2] |

Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Orthotopic Mouse Xenograft Model

| Dose | Administration | Outcome | Result | Reference |

| 0.1 mg/kg/day | Subcutaneous | Extension of average survival time | 24 days (vs. 15.4 days for control) | [1] |

| 1 mg/kg/day | Subcutaneous | Extension of average survival time | 28.1 days (vs. 15.4 days for control) | [1] |

Table 3: Binding Kinetics of this compound to the Human Leptin Receptor (Surface Plasmon Resonance)

| Parameter | Symbol | Value | Unit | Reference |

| Association Rate Constant | ka | 5 x 105 | M-1s-1 | [2] |

| Dissociation Rate Constant | kd | 1.5 x 10-4 | s-1 | [2] |

| Dissociation Constant | KD | 0.3 | nM | [2] |

Table 4: Pharmacokinetic Properties of this compound

| Matrix | Parameter | Value | Reference |

| Pooled Human Serum | Decomposition Time | < 30 minutes | [2] |

| Mouse Plasma | Detection Limit | Undetectable after 30 minutes | [2] |

| Bovine Vitreous Fluid | Half-life | > 2 hours | [2] |

| Human Tears | Half-life | ~10 hours | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2) is synthesized using a microwave-assisted solid-phase peptide synthesis (SPPS) approach.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-alloThr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Nva-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Aca-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM)

-

Microwave peptide synthesizer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Aca-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and perform the coupling reaction in the microwave synthesizer according to the manufacturer's protocol (typically 5-15 minutes at a controlled temperature).

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, alloThr).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cell Proliferation Assay

This protocol details the method to assess the inhibitory effect of this compound on leptin-induced cancer cell proliferation.

Materials:

-

MDA-MB-231 or MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human leptin

-

This compound

-

Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent like alamarBlue)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and minimize basal proliferation.

-

Treatment:

-

Prepare a solution of recombinant human leptin at a concentration known to induce proliferation in the specific cell line (e.g., 10-100 ng/mL).

-

Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM).

-

Treat the cells with:

-

Control (serum-free medium)

-

Leptin alone

-

This compound alone (at various concentrations)

-

Leptin in combination with this compound (at various concentrations)

-

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Proliferation:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the readings to the control wells.

-

Calculate the percentage of inhibition of leptin-induced proliferation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to determine the association and dissociation rate constants of this compound binding to the leptin receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., a NeutrAvidin-coated chip for biotinylated ligands)

-

Biotinylated this compound

-

Recombinant human leptin receptor binding domain

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (if necessary)

Protocol:

-

Chip Preparation:

-

Equilibrate the NeutrAvidin-coated sensor chip with running buffer.

-

Immobilize the biotinylated this compound onto the sensor chip surface by injecting a solution of the peptide over the chip. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

-

-

Binding Analysis:

-

Inject a series of concentrations of the recombinant human leptin receptor binding domain over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, switch to running buffer to monitor the dissociation of the receptor from the immobilized this compound.

-

-

Regeneration (if applicable): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

-

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.

Materials:

-

Immunocompromised mice (e.g., female athymic nude mice or SCID mice)

-

MDA-MB-231 cells

-

Matrigel (optional, to enhance tumor formation)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Tumor Cell Implantation:

-

Harvest MDA-MB-231 cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Anesthetize the mice and subcutaneously or orthotopically (into the mammary fat pad) inject the cell suspension (e.g., 1-5 x 106 cells per mouse).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 0.1 and 1 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., subcutaneous injection).

-

Continue the treatment for a predetermined period (e.g., 2-4 weeks).

-

-

Monitoring and Efficacy Evaluation:

-

Measure the tumor volume with calipers two to three times per week using the formula: Volume = (length x width²)/2.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, Western blotting).

-

For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the tumor growth inhibition between the this compound treated groups and the control group.

-

For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the logical workflow for its characterization.

Leptin Receptor Signaling and Inhibition by this compound

Caption: Leptin signaling pathways and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Models

A. Allo-aca Peptide: A Leptin Receptor Antagonist

B. Allogeneic Antibody-Mediated Responses

A. This compound Peptide: A Leptin Receptor Antagonist

Application Notes

Introduction: this compound is a potent and specific peptide antagonist of the leptin receptor (ObR).[1] It functions by blocking leptin signaling, which has implications for various physiological processes, including metabolism, angiogenesis, and cell proliferation.[1][2] In preclinical in vivo mouse models, this compound has been investigated primarily for its anti-neoplastic and metabolic effects.[1][2] While it demonstrates significant therapeutic potential, its ability to cross the blood-brain barrier can lead to orexigenic effects and subsequent weight gain, a factor to consider in experimental design.[2]

Mechanism of Action: Leptin, a hormone predominantly produced by adipose tissue, plays a crucial role in regulating energy balance. It also exhibits pro-angiogenic and pro-proliferative effects, which are implicated in cancer progression.[2] this compound competitively inhibits the binding of leptin to its receptor, thereby blocking downstream signaling pathways such as JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[2] This inhibition can lead to reduced tumor growth and proliferation of cancer cells.[1][2]

Pharmacokinetics: Pharmacokinetic studies in CD-1 mice have shown that subcutaneously injected this compound has a short serum half-life, decomposing within 30 minutes.[3][4] Despite this rapid clearance, it exhibits remarkable in vivo efficacy due to its exceptionally tight binding to the leptin receptor.[3] The peak plasma concentration is observed around 5 minutes after subcutaneous injection.[4][5]

Quantitative Data Summary

| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |

| In Vitro IC50 | MCF-7 cells (leptin-induced proliferation) | 200 pM | Inhibition of cell proliferation | [1] |

| MDA-MB-231 cells (leptin-induced proliferation) | 50 pM | Inhibition of cell proliferation | [1] | |

| In Vivo Efficacy | MDA-MB-231 orthotopic mouse xenograft | 0.1 mg/kg/day (s.c.) | Extended average survival from 15.4 to 24 days | [1] |

| MDA-MB-231 orthotopic mouse xenograft | 1 mg/kg/day (s.c.) | Extended average survival from 15.4 to 28.1 days | [1] | |

| Pharmacokinetics | CD-1 mice | 2 mg/kg (s.c.) | Cmax of 8.9 µg/mL at 5 minutes | [3][4] |

| CD-1 mice | 2 mg/kg (s.c.) | Undetectable in plasma after 30 minutes | [3][4] |

Experimental Protocols

1. In Vivo Anti-Tumor Efficacy Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) for xenograft studies.

-

Tumor Cell Implantation:

-

Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously or into the mammary fat pad of female mice.

-

Monitor tumor growth regularly using calipers.

-

-

This compound Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Prepare this compound solution in sterile saline.

-

Administer this compound subcutaneously at doses ranging from 0.1 to 1 mg/kg/day.[1]

-

Administer vehicle (sterile saline) to the control group.

-

-

Monitoring and Endpoints:

2. Pharmacokinetic Study

-

Animal Model: CD-1 mice.[5]

-

This compound Administration:

-

Administer a single subcutaneous injection of this compound at a defined dose (e.g., 2 mg/kg).[5]

-

-

Sample Collection:

-

Collect blood samples from the tail vein at various time points (e.g., 0, 2, 5, 10, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).[4]

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Quantify this compound concentrations in plasma using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).[5]

-

Diagrams

Caption: Mechanism of this compound action.

Caption: In vivo anti-tumor experimental workflow.

B. Allogeneic Antibody-Mediated Responses

Application Notes

Introduction: In the context of immunology and transplantation, "allo-" refers to genetically dissimilar individuals of the same species. An allogeneic immune response occurs when the immune system of a recipient recognizes and targets cells or tissues from a genetically different donor. This is a critical consideration in organ and tissue transplantation, leading to graft rejection.[6][7] Antibody-mediated rejection (AMR) is a major barrier to long-term transplant success and is driven by the production of alloantibodies by B cells.[6][7] Mouse models are instrumental in studying the mechanisms of AMR and for developing novel therapeutic strategies.[6][7]

Key Concepts:

-

Alloantigens: Antigens that differ between individuals of the same species, primarily Major Histocompatibility Complex (MHC) molecules.

-

Alloantibodies: Antibodies produced by the recipient that target donor alloantigens.

-

Allograft: A transplant of tissue or an organ from a donor to a genetically dissimilar recipient of the same species.

Experimental Protocols

1. Induction of Alloantibody Production

This protocol is used to generate alloserum (serum containing alloantibodies) for use in passive transfer studies or to study the primary immune response.

-

Animal Models: Use MHC-disparate mouse strains (e.g., C57BL/6 donor and BALB/c recipient).

-

Immunization:

-

Alloserum Collection:

-

Collect blood from the recipient mice at various time points after immunization (peak alloantibody titers are typically observed between days 14-42).[7]

-

Allow the blood to clot and centrifuge to separate the serum.

-

Store the alloserum at -80°C.

-

2. Alloserum Transfer Model to Study AMR

This model is used to investigate the direct effects of alloantibodies on an allograft, bypassing the initial sensitization phase.

-

Animal Models:

-

Donor and Recipient: Select appropriate donor and recipient strains for the specific organ or tissue to be transplanted.

-

Recipient Pre-treatment: Immune-incompetent recipients (e.g., RAG-deficient mice) are often used to isolate the effects of the transferred antibodies.[7] In some models, depletion of specific immune cell populations (e.g., CD8+ T cells) may be necessary.[7]

-

-

Transplantation:

-

Perform the desired allogeneic transplant (e.g., skin, heart, or islet transplant).

-

-

Alloserum Administration:

-

Administer a defined volume of the previously generated alloserum to the transplant recipient, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

-

Monitoring and Endpoints:

-

Graft Survival: Monitor the viability and function of the allograft daily.[7]

-

Histopathology: Collect the graft at the time of rejection or at a defined endpoint for histological analysis to assess for features of AMR (e.g., C4d deposition, endothelial cell swelling, and inflammation).[7]

-

Alloantibody Titer: Measure the level of donor-specific antibodies in the recipient's serum using techniques like flow cytometry or ELISA.[7]

-

Quantitative Data Summary

While specific quantitative data for allogeneic responses is highly dependent on the mouse strains, type of allograft, and experimental conditions, the following table outlines key parameters that are typically quantified.

| Parameter | Method of Quantification | Typical Readout |

| Alloantibody Titer | Flow Cytometry Crossmatch, ELISA | Mean Fluorescence Intensity (MFI), Titer Dilution |

| Graft Survival | Daily Monitoring | Median Survival Time (MST) in days |

| Graft Infiltrating Cells | Immunohistochemistry, Flow Cytometry | Number of positive cells per high-power field, Percentage of specific immune cell populations |

| Complement Deposition (e.g., C4d) | Immunohistochemistry/Immunofluorescence | Staining intensity and distribution |

Diagrams

Caption: Workflow of an allogeneic antibody response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mouse Models and Experimental Protocols to Study Alloantibody-Mediated Transplant Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Models and Experimental Protocols to Study Alloantibody‐Mediated Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Allo-aca in Ophthalmic Neoangiogenesis Models

References

- 1. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]

Application Notes and Protocols for Subcutaneous Allo-Aca Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the subcutaneous administration of Allo-Aca, a leptin receptor antagonist, in mouse models. The information is compiled from preclinical studies investigating its role in oncology and other therapeutic areas.

Mechanism of Action

This compound is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). By binding to ObR, this compound blocks the downstream signaling cascades induced by leptin. This inhibition includes key pathways involved in cell proliferation, survival, and angiogenesis, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[1]

Quantitative Data Summary

The following tables summarize the reported subcutaneous dosages of this compound and their observed effects in various mouse models.

Table 1: this compound Dosage and Efficacy in a Triple-Negative Breast Cancer Mouse Model

| Dosage (mg/kg/day) | Mouse Model | Administration Route | Frequency | Outcome | Reference |

| 0.1 | MDA-MB-231 orthotopic xenograft | Subcutaneous | Daily | Extended average survival from 15.4 days to 24 days. | [2] |

| 1 | MDA-MB-231 orthotopic xenograft | Subcutaneous | Daily | Extended average survival from 15.4 days to 28.1 days. | [2] |

Table 2: Pharmacokinetic and Other In Vivo Studies of this compound

| Dosage (mg/kg) | Mouse Strain | Administration Route | Vehicle | Study Type | Key Findings | Reference |

| 2 | CD-1 | Subcutaneous | Sterile Saline | Pharmacokinetics | Cmax of 8.9 µg/mL at 5 minutes post-injection. |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of this compound solution for subcutaneous administration in mice, based on methods used in published preclinical studies.

Materials:

-

This compound peptide

-

Sterile, pyrogen-free saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

0.22 µm sterile syringe filter

Procedure:

-

Reconstitution of this compound:

-

Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

-

Reconstitute the peptide in sterile saline to create a stock solution. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

-

Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

-

-

Preparation of Working Solution:

-

Based on the desired final dosage and an injection volume of approximately 100-200 µL per mouse, calculate the required concentration of the working solution.

-

For a 2 mg/kg dose in a 20 g mouse, the total dose is 40 µg. To administer this in 200 µL, the working solution concentration should be 0.2 mg/mL.

-

Dilute the stock solution with sterile saline to achieve the final desired concentration. For instance, to make a 0.2 mg/mL working solution from a 1 mg/mL stock, mix 200 µL of the stock solution with 800 µL of sterile saline.

-

-

Sterilization:

-

Draw the final working solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile microcentrifuge tube to ensure its sterility before injection.

-

-

Storage:

-

It is recommended to prepare the solution fresh for each set of injections.

-

If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, refer to the manufacturer's instructions, which may include storage at -20°C or -80°C.[2]

-

Protocol 2: Subcutaneous Administration of this compound in Mice

This protocol provides a step-by-step guide for the subcutaneous injection of this compound in mice.

Materials:

-

Prepared this compound working solution

-

Sterile syringes (e.g., 1 mL) with appropriate needles (25-27 gauge)

-

Mouse restraint device (optional)

-

70% ethanol wipes

-

Sharps container

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse to ensure both the animal's and the researcher's safety. This can be done manually by scruffing the mouse or by using a restraint device.

-

-

Site Preparation:

-

The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.

-

Wipe the injection site with a 70% ethanol wipe and allow it to dry.

-

-

Injection:

-

Gently lift the skin to form a "tent."

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.

-

Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and select a new injection site.

-

Slowly and steadily depress the plunger to inject the this compound solution. A small bleb or lump should form under the skin.

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

For studies involving daily injections, it is advisable to alternate the injection site to minimize local irritation.

-

Visualizations

This compound Mechanism of Action: Inhibition of Leptin Receptor Signaling

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a significant risk factor for the development of hypertension and subsequent cardiovascular complications. The adipocyte-derived hormone leptin plays a crucial role in this process. While central leptin signaling is associated with metabolic benefits, peripheral leptin action can contribute to increased blood pressure. Allo-aca is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR).[1] By blocking leptin signaling, this compound provides a valuable tool to investigate the mechanisms underlying obesity-related hypertension and to explore potential therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in preclinical research models of obesity-related hypertension.

Mechanism of Action

This compound is a nine-residue peptidomimetic that acts as a competitive antagonist at the leptin receptor.[2] In the context of obesity, where circulating leptin levels are often elevated, peripheral leptin resistance to metabolic effects is common. However, the hypertensive effects of leptin may be preserved. This compound blocks the binding of leptin to its receptor, thereby inhibiting downstream signaling pathways that contribute to increased blood pressure.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound in a preclinical model of obesity-related hypertension, the New Zealand Obese (NZO) mouse.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in NZO Mice [2][3]

| Treatment Group | Duration | Phase | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) |

| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Light Phase | 134.9 ± 3.1 | 124.9 ± 5.7 | -10.0 |

| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Dark Phase | 137.5 ± 3.0 | 127.9 ± 5.5 | -9.6 |

| Control Peptide (Gly11) | 8 days | Light Phase | 134.9 ± 3.1 | No significant change | - |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) in NZO Mice [4][5]

| Treatment Group | Duration | Phase | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Baseline DBP (mmHg) | Post-treatment DBP (mmHg) |

| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Light Phase | Not specified | Reduced | Not specified | No significant change |

| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Dark Phase | Not specified | Reduced | Not specified | No significant change |

Table 3: Effect of this compound on Other Metabolic Parameters in NZO Mice [2][3][6]

| Parameter | Treatment Group | Duration | Baseline | Post-treatment |

| Body Weight (g) | This compound (0.2 mg/kg) | 8 days | 42.4 ± 1.7 | No significant change |

| Body Weight (g) | Control Peptide (Gly11) | 8 days | 45.6 ± 0.6 | No significant change |

| Food Intake | This compound (0.2 mg/kg) | 8 days | No significant change | No significant change |

| Plasma Leptin Levels | This compound (0.2 mg/kg) | 8 days | No significant change | No significant change |

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model

The New Zealand Obese (NZO) mouse is a suitable model of polygenic obesity, hyperleptinemia, and hypertension.[2][3]

-

Species: Mus musculus

-

Strain: New Zealand Obese (NZO)

-

Age: 12-13 weeks

-

Sex: Male

-

Housing: Single housing in a controlled environment (12:12-h light-dark cycle, 22-24°C).

-

Diet: Standard chow and water ad libitum.

This compound Administration Protocol

This protocol is for the subcutaneous administration of this compound to investigate its effects on blood pressure.

Materials:

-

This compound peptide

-

Sterile saline (0.9% NaCl)

-

Insulin syringes (28-30 gauge)

Procedure:

-

Reconstitution: Reconstitute this compound powder in sterile saline to the desired stock concentration. For example, to prepare a 0.2 mg/mL solution, dissolve 1 mg of this compound in 5 mL of sterile saline. Store the stock solution at -20°C.[7]

-

Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose. For a 0.2 mg/kg dose in a 40 g mouse, the required dose is 0.008 mg. Using a 0.2 mg/mL stock solution, the injection volume would be 40 µL.

-

Administration:

-

Gently restrain the mouse.

-

Lift the skin on the back of the neck to form a tent.

-

Insert the needle of the insulin syringe into the subcutaneous space.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently massage the injection site.

-

-

Dosing Schedule: Administer this compound subcutaneously twice daily (e.g., at 10 AM and 6 PM) for the duration of the study (e.g., 8 consecutive days).[3] A control group should receive injections of a control peptide (e.g., Gly11) or vehicle (sterile saline) following the same schedule.[2][3]

Telemetric Blood Pressure Monitoring Protocol

Continuous blood pressure monitoring in conscious, freely moving mice is the gold standard for cardiovascular studies.[4]

Materials:

-

Telemetry transmitter (e.g., PA-C10 from DSI)

-

Surgical instruments

-

Anesthesia (e.g., pentobarbital)

-

Analgesics (e.g., buprenorphine)

-

Telemetry receiver and data acquisition system

Procedure:

-

Transmitter Implantation (Carotid Artery Approach): [2][8]

-

Anesthetize the mouse (e.g., pentobarbital, 50 mg/kg, IP).[2]

-

Shave and disinfect the ventral neck and upper dorsum.[2]

-

Make a midline incision in the skin of the neck.

-

Create a subcutaneous tunnel from the ventral neck to the upper dorsum.

-

Pass the catheter of the sterilized transmitter through the tunnel, leaving the transmitter body in the dorsal subcutaneous space.[2]

-

Isolate the left carotid artery.[2]

-

Ligate the distal end of the artery and place temporary ligatures proximally.

-

Make a small incision in the artery and insert the catheter, advancing it towards the aortic arch.[4]

-

Secure the catheter in place with sutures.

-

Close the skin incision.

-

-

Post-operative Care:

-

Data Acquisition:

-

House the mouse in a cage placed on a telemetry receiver.

-

Record blood pressure and heart rate continuously. Data can be collected for a baseline period (e.g., 48 hours) before this compound administration and throughout the treatment period.[3]

-

Plasma Leptin Measurement Protocol (ELISA)

This protocol outlines the general steps for measuring plasma leptin levels using a commercially available ELISA kit.

Materials:

-

Mouse Leptin ELISA kit (e.g., from Thermo Fisher Scientific, Abcam, or Crystal Chem)[9][10][11]

-

Blood collection tubes (with EDTA)

-

Microplate reader

Procedure:

-

Blood Collection:

-

Collect blood from the mice at the end of the study period. A 6-hour food deprivation period prior to collection may be considered.[2]

-

Collect blood into tubes containing an anticoagulant (EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 3500 rpm for 15 minutes at 4°C.[2]

-

Collect the supernatant (plasma) and store at -80°C until analysis.

-

-

ELISA Assay:

-

Follow the specific instructions provided with the chosen mouse leptin ELISA kit.[9][10][11]

-

Typically, the protocol involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.

-

Measure the absorbance using a microplate reader and calculate the leptin concentration based on the standard curve.

-

Visualizations

Signaling Pathway

Caption: this compound competitively blocks leptin binding to its receptor, inhibiting downstream signaling pathways that contribute to hypertension.

Experimental Workflow

Caption: Workflow for investigating the effects of this compound on obesity-related hypertension in NZO mice.

References

- 1. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]

- 2. mmpc.org [mmpc.org]

- 3. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]